molecular formula C21H25N3O3 B051770 Soraprazan CAS No. 261944-46-1

Soraprazan

Cat. No.: B051770
CAS No.: 261944-46-1
M. Wt: 367.4 g/mol
InChI Key: PWILYDZRJORZDR-MISYRCLQSA-N
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Description

Soraprazan is a novel potassium-competitive acid blocker (P-CAB) that has shown promise in the treatment of gastroesophageal reflux disease (GERD) and other acid-related ailments. Unlike traditional proton pump inhibitors (PPIs), this compound offers rapid and consistent inhibition of gastric acid secretion by targeting the H,K-ATPase enzyme in the stomach .

Mechanism of Action

Target of Action

Soraprazan primarily targets the H+/K+ ATPase , also known as the gastric proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound is a potassium-competitive acid blocker (P-CAB) . It works by reversibly blocking the potassium channel of the H+/K+ ATPase . This action inhibits the ability of the enzyme to secrete hydrogen ions into the stomach, thereby reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the H+/K+ ATPase by this compound affects the biochemical pathway of gastric acid production. By blocking the potassium channel of the enzyme, this compound prevents the exchange of potassium ions with hydrogen ions. This action disrupts the normal functioning of the enzyme, leading to a decrease in gastric acid secretion .

Pharmacokinetics

As a p-cab, it is expected to have a rapid onset of action and a prolonged and consistent elevation of intragastric ph .

Result of Action

The primary result of this compound’s action is the immediate inhibition of acid secretion in various in vitro models and in vivo . It has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . This leads to a reduction in gastric acidity, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) .

Action Environment

Unlike proton pump inhibitors (PPIs), which are acid-labile drugs, this compound is stable in the acidic gastric environment . This stability allows this compound to exert a pH-independent and direct inhibitory activity on the H+/K+ ATPase .

Biochemical Analysis

Biochemical Properties

Soraprazan interacts with the gastric H,K-ATPase, an enzyme crucial for acid secretion in the stomach . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . This compound is more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases .

Cellular Effects

This compound is expected to enter the cells of the retina, where it attaches to the abnormal deposits that damage the retina cells .

Molecular Mechanism

This compound acts as a potent and reversible inhibitor of the H,K-ATPase . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . The inhibitory and binding properties of this compound have been analyzed, revealing its mode of action, selectivity, and in vivo potency .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various in vitro models and in vivo studies . This compound shows immediate inhibition of acid secretion and is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Dosage Effects in Animal Models

The dosage effects of this compound have been studied in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in a mouse model for increased lipofuscinogenesis . The distribution of silver grains revealed that this compound accumulated specifically in the retinal pigment epithelium (RPE) by binding to the RPE pigments (melanin, lipofuscin, and melanolipofuscin) and that it was still detected after 20 weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of soraprazan involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Soraprazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Soraprazan has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Soraprazan

This compound stands out due to its rapid onset of action and high selectivity for the H,K-ATPase enzyme. It offers more consistent acid inhibition compared to traditional PPIs and other P-CABs, making it a valuable option for patients with GERD and related conditions .

Biological Activity

Soraprazan, also known as Remofuscin, is a small molecule compound initially developed for the treatment of gastroesophageal reflux disease (GERD). However, recent research has highlighted its potential in treating Stargardt disease (STGD), a genetic retinal disorder characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE). This article explores the biological activity of this compound, particularly its mechanisms of action, efficacy in clinical trials, and implications for future therapies.

This compound functions primarily as a selective, reversible inhibitor of the hydrogen-potassium adenosine triphosphatase (H,K-ATPase) enzyme. This enzyme plays a crucial role in gastric acid secretion. By inhibiting this enzyme, this compound effectively reduces gastric acid production, which was its original therapeutic target in GERD treatment.

In the context of Stargardt disease, this compound's mechanism extends beyond acid inhibition. It has been shown to promote the clearance of lipofuscin from RPE cells, potentially slowing or halting the progression of vision loss associated with STGD. Preclinical studies indicate that this compound can significantly reduce lipofuscin levels in RPE cells through mechanisms involving reactive oxygen species generation, which aids in lipofuscinolysis (the breakdown of lipofuscin) .

Overview of Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound in patients with Stargardt disease. Notably, a Phase II clinical trial was designed to evaluate its effectiveness in reducing lipofuscin accumulation in RPE cells. The trial involved 90 subjects across multiple European sites and utilized quantitative autofluorescence (qAF) as a primary endpoint to measure changes in lipofuscin levels over a treatment period of up to 12 months .

Results from Clinical Studies

Initial findings from these trials have shown promising results:

  • Safety Profile : this compound demonstrated good tolerability among participants, with adverse effects primarily related to gastrointestinal symptoms such as nausea and abdominal discomfort. No serious side effects were reported, indicating a favorable safety profile consistent with earlier GERD studies .
  • Efficacy in Lipofuscin Reduction : The primary objective was to evaluate the change in qAF from baseline after treatment. Preliminary data suggested a significant reduction in lipofuscin levels post-treatment, which correlates with improved retinal function as measured by microperimetry .

Comparative Biological Activity

To better understand this compound's activity compared to other treatments for retinal diseases, the following table summarizes key characteristics:

Characteristic This compound (Remofuscin) Other Treatments
Target Condition Stargardt DiseaseAge-related Macular Degeneration (AMD), Other retinal disorders
Mechanism of Action H,K-ATPase inhibition; promotes lipofuscin clearanceVaries by drug; often involves anti-VEGF or corticosteroids
Administration Route OralIntravitreal injections or oral
Clinical Trial Status Phase II ongoingVarious stages depending on drug
Safety Profile Good tolerabilityVaries widely among treatments

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Preclinical Studies : In vitro studies demonstrated that this compound effectively removed lipofuscin from aged primary human RPE cells without cytotoxic effects .
  • Animal Models : Research using mouse models indicated that a single intravitreal injection of this compound resulted in significant reductions in retinal lipofuscin levels and improvements in retinal function .
  • Longitudinal Observations : Ongoing studies are expected to provide further data on long-term efficacy and safety, particularly regarding visual function improvements over extended treatment periods .

Properties

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-46-1
Record name Soraprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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